Butanoic acid, 4,4,4-tribromo-, ethyl ester
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Overview
Description
Butanoic acid, 4,4,4-tribromo-, ethyl ester is a chemical compound with the molecular formula C6H9Br3O2. It is an ester derivative of butanoic acid, where the hydrogen atoms on the fourth carbon are replaced by bromine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4,4,4-tribromo-, ethyl ester typically involves the esterification of butanoic acid with ethanol in the presence of a strong acid catalyst. The reaction can be represented as follows:
Butanoic acid+Ethanol→Butanoic acid, 4,4,4-tribromo-, ethyl ester+Water
Industrial Production Methods
Industrial production of this compound may involve the bromination of butanoic acid followed by esterification. The bromination process requires careful control of reaction conditions to ensure the selective substitution of hydrogen atoms with bromine atoms .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4,4,4-tribromo-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Reduction Reactions: The compound can be reduced to form butanoic acid derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different esters, while reduction reactions can produce alcohols .
Scientific Research Applications
Butanoic acid, 4,4,4-tribromo-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butanoic acid, 4,4,4-tribromo-, ethyl ester involves its interaction with specific molecular targets and pathways. The bromine atoms play a crucial role in its reactivity and interactions. The compound can undergo hydrolysis to release butanoic acid and ethanol, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 4,4,4-trifluoro-, ethyl ester: Similar in structure but with fluorine atoms instead of bromine.
Ethyl butyrate: An ester of butanoic acid without halogen substitution.
Butanoic acid, ethyl ester: A simpler ester derivative of butanoic acid
Uniqueness
Butanoic acid, 4,4,4-tribromo-, ethyl ester is unique due to the presence of three bromine atoms, which significantly influence its chemical properties and reactivity. This makes it distinct from other butanoic acid esters and valuable for specific applications in research and industry .
Properties
CAS No. |
62160-36-5 |
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Molecular Formula |
C6H9Br3O2 |
Molecular Weight |
352.85 g/mol |
IUPAC Name |
ethyl 4,4,4-tribromobutanoate |
InChI |
InChI=1S/C6H9Br3O2/c1-2-11-5(10)3-4-6(7,8)9/h2-4H2,1H3 |
InChI Key |
WKDPDIGWGYZSTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(Br)(Br)Br |
Origin of Product |
United States |
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